molecular formula C10H15N3O4 B1599077 N(3)-Methyl-2'-deoxycytidine CAS No. 22882-02-6

N(3)-Methyl-2'-deoxycytidine

Cat. No. B1599077
CAS RN: 22882-02-6
M. Wt: 241.24 g/mol
InChI Key: DNYQNXJGNKQOQK-LKEWCRSYSA-N
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Description

N(3)-Methyl-2'-deoxycytidine, or m2dC, is a nucleoside analog that is used in a variety of scientific and medical applications. It is a modified form of the naturally occurring nucleoside deoxycytidine, which is a component of DNA and RNA. m2dC is used in a range of research and clinical applications, including as a tool for studying gene expression, as a therapeutic agent, and as a diagnostic tool.

Scientific Research Applications

Role in DNA Oxidation Processes

N(3)-Methyl-2'-deoxycytidine and its analogs play a significant role in DNA oxidation processes. Methylated cytidine is crucial as an epigenetic signal in gene regulation, and its oxidation products are believed to be involved in active demethylation processes and DNA damage. Studies have reported the photochemical production of the 5-methyl-2'-deoxycytidine radical cation via a two-photon ionization process. This radical cation is detected by time-resolved IR spectroscopy and identified through density functional theory calculations. Two final oxidation products have been characterized with liquid chromatography coupled to mass spectrometry (Bucher et al., 2014).

Impact on Gene Expression

5-Aza-2′-deoxycytidine (AzaD), also known as Decitabine, is a deoxycytidine analog typically used to activate methylated and silenced genes by promoter demethylation. However, it has been found that promoter demethylation may not be the sole mechanism by which AzaD affects gene expression. Regulation by AzaD can occur in several ways, including some independent of DNA demethylation. The effect of AzaD on gene expression is highly context-dependent and varies for the same gene under different environmental settings (Seelan et al., 2018).

Detection and Quantification in DNA Sequences

N-halogeno-N-sodiobenzenesulfonamide reagents have been used for the selective detection of 5-methylcytosine in DNA sequences. These reagents provide a new chemical method for probing 5-methyl-2'-deoxycytidine in DNA sequences. This strategy, combined with β-glucosyltransferase, allows distinguishing 5-methyl-2'-deoxycytidine from other similar compounds (Wang et al., 2013).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQNXJGNKQOQK-LKEWCRSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177423
Record name N(3)-Methyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(3)-Methyl-2'-deoxycytidine

CAS RN

22882-02-6
Record name N(3)-Methyl-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(3)-Methyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LC Sowers, WD Sedwick, BR Shaw - Mutation research/fundamental and …, 1989 - Elsevier
… The kinetic parameters for reaction of protonated cytosine are derived by studying the hydrolysis of N 3 -methyl-2′-deoxycytidine (m 3 dC), a cytosine analogue which is predominantly …
Number of citations: 41 www.sciencedirect.com
N Urbelienė, M Tiškus, G Tamulaitienė… - Science …, 2023 - science.org
… Tested CDAs does not deaminate isocytidine and N 3 -methyl-2′-deoxycytidine, and this is explained by the described reaction mechanism (29). The double and triple mutants of …
Number of citations: 8 www.science.org
S Rošić, R Amouroux, CE Requena, A Gomes… - Nature …, 2018 - nature.com
… N 3 -methyl-2′-deoxycytidine (3meC) standards were purchased from ChemGenes; 2′-deoxycytidine (dC) and 2′-deoxyguanosine (dG) were purchased from Berry and Associates; …
Number of citations: 73 www.nature.com
A Darwanto, L Ngo, LC Sowers - Advances in Molecular Toxicology, 2008 - Elsevier
… Indeed, N 3 -methyl-2′-deoxycytidine has been used as a model to study the reactivity of protonated cytidine. Alkylation therefore drives protonation at physiological pH that then drives …
Number of citations: 3 www.sciencedirect.com
DK Rogstad, J Heo, N Vaidehi, WA Goddard… - Biochemistry, 2004 - ACS Publications
Oxidation of the thymine methyl group can generate 5-formyluracil (FoU), which is known to be both mutagenic and chemically unstable in DNA. Synthetic oligonucleotides containing …
Number of citations: 49 pubs.acs.org
H Chen - 1994 - search.proquest.com
… 1994) (bisulfite) 48 (*)(*) 1 was determined by deamination of N-3-methyl-2'-deoxycytidine.2 and 5 were the estimated values by Lindahl (1974 and 1979).3 and 6 were hydrolytic …
Number of citations: 1 search.proquest.com
LC Sowers - 1985 - elibrary.ru
Modification of DNA by external influences is fundamentally important in both carcinogenesis and in many forms of cancer chemotherapy. Genetic mutations induced by chemically …
Number of citations: 0 elibrary.ru

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